cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

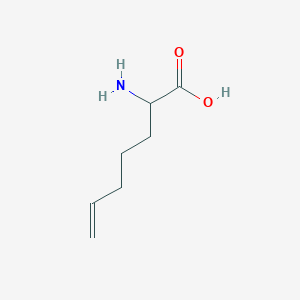

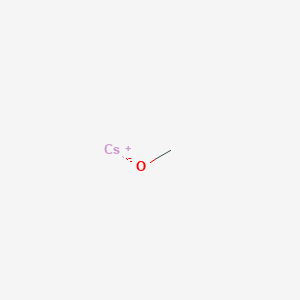

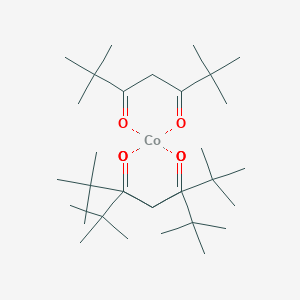

Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is a useful research compound. Its molecular formula is C33H60CoO6 and its molecular weight is 611.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Industrial Applications

Environmental Behavior and Toxicology : Cobalt, a naturally occurring element with various industrial uses, exhibits significant environmental behavior. It is cycled in the environment through natural processes and anthropogenic activities, impacting terrestrial ecosystems. The soil-to-plant transfer of cobalt is a viable route for bioaccumulation, potentially affecting lower trophic levels. However, the variability in cobalt mobility and its bioaccumulation potential across different species and environmental conditions necessitates further research to fully understand its long-term environmental impacts (Gál et al., 2008).

Cobalt-based Nanocatalysts : In the context of Fischer-Tropsch synthesis, which provides a green alternative for fuel production, cobalt-based catalysts are highlighted for their exceptional activity, stability, and cost-effectiveness. Recent advancements have focused on the development of cobalt-based nanocatalysts, investigating particle size, surface oxidation states, and bimetallic particles to enhance catalytic performance (Qi et al., 2020).

Biomedical Applications

Biomedical Uses of Cobalt and Cobalt Oxide Nanoparticles : Cobalt and its oxide nanoparticles are recognized for their significant biomedical applications due to their unique properties. These applications include antimicrobial, anticancer, and wound healing effects, among others. The review emphasizes the green synthesis methods for cobalt and cobalt oxide nanoparticles, which offer environmental and economic advantages over traditional synthesis methods (Waris et al., 2021).

Cobalt in Supercapacitors : The application of cobalt-based nanomaterials in supercapacitors is a significant area of research, attributed to their high specific capacitance and electrical conductivity. Strategies to improve the electrochemical properties of cobalt-based electrodes, including morphology design, are crucial for advancing supercapacitor technology. This highlights the ongoing efforts to enhance energy storage capabilities through innovative material science approaches (Yang et al., 2022).

Mechanism of Action

- The primary target is the polyunsaturated ester itself, where cobalt forms a complex that catalyzes oxygen uptake and enhances the rate of oxygen absorption by the ester .

- Downstream effects include changes in conjugation, isomerization, and the formation of hydroxy and peroxide groups .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Future Directions

Cobalt-based catalysts have shown enhanced efficiency and stability for the hydrogen evolution reaction (HER), showing promise for future research . The paper aims to understand the chemical and physical factors that affect cobalt-based catalysts, and to find directions for future research on cobalt-based catalysts .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one involves the reaction of cobalt with (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one in the presence of a suitable solvent.", "Starting Materials": [ "(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one", "Cobalt", "Solvent" ], "Reaction": [ "Add cobalt to the solvent", "Heat the mixture to a suitable temperature", "Add (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one to the mixture", "Stir the mixture for a suitable time", "Allow the mixture to cool", "Filter the mixture to obtain the product" ] } | |

CAS No. |

14877-41-9 |

Molecular Formula |

C33H60CoO6 |

Molecular Weight |

611.8 g/mol |

IUPAC Name |

cobalt;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |

InChI |

InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |

InChI Key |

KZYDQDGBCQGIHS-UHFFFAOYSA-N |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Co] |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.